N-(1-carbamothioylbutyl)benzamide

Antibacterial Structure-Activity Relationship Streptococcus agalactiae

N-(1-Carbamothioylbutyl)benzamide (CAS 1283049-26-2), also referred to as N-(butylcarbamothioyl)benzamide, RTB 168, or BTU-01, is a synthetic benzoylthiourea derivative with the molecular formula C₁₂H₁₆N₂OS and a molecular weight of 236.34 g/mol. The compound features a benzamide core linked via a thiourea bridge to an n-butyl aliphatic side chain, placing it within the broader class of N-acylthioureas that have garnered attention for antimicrobial, antifungal, and antiprotozoal applications.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 1283049-26-2
Cat. No. B1526490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-carbamothioylbutyl)benzamide
CAS1283049-26-2
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCCCC(C(=S)N)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H16N2OS/c1-2-6-10(11(13)16)14-12(15)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,13,16)(H,14,15)
InChIKeyBPCHAJADWLDUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Carbamothioylbutyl)benzamide (CAS 1283049-26-2): A Benzoylthiourea Scaffold with Defined Antimicrobial SAR for Procurement Evaluation


N-(1-Carbamothioylbutyl)benzamide (CAS 1283049-26-2), also referred to as N-(butylcarbamothioyl)benzamide, RTB 168, or BTU-01, is a synthetic benzoylthiourea derivative with the molecular formula C₁₂H₁₆N₂OS and a molecular weight of 236.34 g/mol . The compound features a benzamide core linked via a thiourea bridge to an n-butyl aliphatic side chain, placing it within the broader class of N-acylthioureas that have garnered attention for antimicrobial, antifungal, and antiprotozoal applications [1]. Commercially available at ≥95% purity from suppliers including ChemScene and CymitQuimica, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and biological screening programs .

Why Generic Substitution of N-(1-Carbamothioylbutyl)benzamide with Analogs Is Scientifically Unsound


Within the benzoylthiourea series, antimicrobial potency is exquisitely sensitive to N-alkyl chain length at the thiourea moiety. A systematic structure-activity relationship (SAR) study of 29 benzoylthioureas demonstrated that the butyl-substituted derivative (RTB 168) exhibited an MIC of 62.5 µg/mL against Streptococcus agalactiae ATCC 13813, while the shorter methyl analog (RTB 222) required 500 µg/mL and the longer hexyl analog (RTB 203) required 125 µg/mL—an 8-fold and 2-fold potency difference, respectively [1]. Furthermore, isosteric replacement of the thiourea sulfur with oxygen (urea) or nitrogen (guanidine) abolished or markedly reduced activity, confirming the thiourea group as a pharmacophore [1]. Substituting this compound with a close analog bearing a different N-alkyl chain or replacing the thiourea core would therefore yield materially different biological outcomes, making generic substitution scientifically indefensible without confirmatory retesting.

N-(1-Carbamothioylbutyl)benzamide Procurement Evidence: Quantitative Differentiation from Structural Analogs and Standard-of-Care Comparators


Chain-Length-Dependent Antibacterial Potency: RTB 168 (Butyl) vs. RTB 222 (Methyl) and RTB 203 (Hexyl) Against Streptococcus agalactiae

In a head-to-head screening of 29 benzoylthiourea derivatives, the butyl-substituted compound RTB 168 (N-(1-carbamothioylbutyl)benzamide) demonstrated superior antibacterial activity against S. agalactiae ATCC 13813 compared to both shorter and longer N-alkyl chain analogs. The MIC of RTB 168 was 62.5 µg/mL, representing an 8-fold potency advantage over the methyl analog RTB 222 (MIC 500 µg/mL) and a 2-fold advantage over the hexyl analog RTB 203 (MIC 125 µg/mL) [1]. The authors explicitly concluded that antimicrobial activity was sensitive to chain length, identifying the butyl chain as optimal within this series [1].

Antibacterial Structure-Activity Relationship Streptococcus agalactiae

Activity Against Drug-Resistant Clinical Isolates: RTB 168 Retains Potency Where Clindamycin and Erythromycin Fail

RTB 168 (N-(butylcarbamothioyl)-benzamide, designated compound 1e) was evaluated against clinical isolates of Streptococcus agalactiae (Group B Streptococcus) that were either susceptible or resistant to clindamycin, erythromycin, and azithromycin. The compound retained activity against all tested isolates, including those with demonstrated resistance to these standard-of-care antibiotics, with MIC values ranging from 15.6 to 62.5 µg/mL [1][2]. This contrasts with the clinical antibiotics clindamycin and erythromycin, against which resistant isolates exhibited substantially elevated MICs (resistance breakpoints per CLSI guidelines) [1].

Antimicrobial Resistance Clinical Isolates Streptococcus agalactiae

Biofilm Eradication Capability: RTB 168 Achieves Up to 90.4% Reduction in Mature GBS Biofilm Viability

In mature (24 h) S. agalactiae biofilms, RTB 168 at its MIC concentration decreased biofilm viability across the majority of GBS strains tested, with the highest mean percentage reduction reaching 90.4% as measured by XTT reduction assay [1]. Time-kill analysis corroborated this effect: RTB 168 at MIC reduced planktonic cell populations by approximately 2–4 log₁₀ after 4 hours and 4–6 log₁₀ after 24 hours compared to untreated controls [1]. This dual planktonic-plus-biofilm activity distinguishes RTB 168 from many bacteriostatic agents that show limited biofilm penetration.

Biofilm Antibiofilm Streptococcus agalactiae

Synergistic Antifungal Interaction with Amphotericin B: BTU-01 Converts Fungistatic to Fungicidal Activity Against Cryptococcus neoformans

BTU-01 (N-(butylcarbamothioyl)benzamide) alone exhibited fungistatic activity against C. neoformans planktonic cells with MICs of 31.25–62.5 µg/mL, and sessile MICs of 125–1000 µg/mL [1]. When combined with amphotericin B (AmB), the combination produced a synergistic fungicidal effect against both planktonic and sessile cells of C. neoformans [1]. The synergy was demonstrated using checkerboard assays; the combination achieved killing that neither agent accomplished alone at those concentrations. Importantly, BTU-01 alone did not interfere with plasma membrane fluidity, suggesting a mechanism complementary to AmB's membrane-targeting action [1]. No hemolytic activity or cytotoxicity to mammalian cells was detected for BTU-01, alone or combined with AmB, at antifungal concentrations [1].

Antifungal Synergy Cryptococcus neoformans Amphotericin B

Absence of Hemolytic Activity and Mammalian Cytotoxicity: A Differentiating Safety Feature for Early-Stage Antimicrobial Screening

Across two independent studies, N-(butylcarbamothioyl)benzamide (designated as compound 1e and BTU-01) showed no detectable hemolytic activity and no cytotoxicity to mammalian cells at concentrations that produced antibacterial and antifungal effects [1][2]. In the ChemistrySelect study, no hemolytic and cytotoxicity to mammalian cells were detected for 1e, which also displayed drug-likeness properties [1]. In the Frontiers in Microbiology study, neither hemolytic activity nor cytotoxicity to mammalian cells was detected for BTU-01, alone or combined with AmB, at concentrations that exhibited antifungal activity [2]. For antifungal applications, a selectivity index (CC₉₀/MIC) was calculated (CC₅₀ = 83.8 µg/mL and CC₉₀ = 153.7 µg/mL against HeLa cells), with SI values reported for C. albicans and C. tropicalis [3].

Cytotoxicity Hemolysis Safety Profile

Pharmacophoric Requirement of the Thiourea Moiety: Isosteric Replacement with Urea or Guanidine Abolishes Antimicrobial Activity

To confirm the essentiality of the thiourea group (C=S) for antimicrobial activity, RTB 168 was converted to its corresponding urea (C=O replacement) and guanidine (C=NH replacement) derivatives. Neither isosteric replacement produced improvement in antimicrobial effect against S. agalactiae; activity was either abolished or markedly reduced. The authors concluded that the thiourea group constitutes a pharmacophore for this compound class [1]. This finding was part of a systematic SAR evaluation encompassing 29 benzoylthioureas and their heteroatom-substituted analogs [1].

Pharmacophore Isosteric Replacement Structure-Activity Relationship

Highest-Impact Application Scenarios for N-(1-Carbamothioylbutyl)benzamide Based on Validated Evidence


Antibacterial Drug Discovery Targeting Drug-Resistant Group B Streptococcus (GBS) Including Neonatal Sepsis Pathogens

N-(1-Carbamothioylbutyl)benzamide (RTB 168) is the most potent benzoylthiourea identified to date against S. agalactiae, including clinical isolates resistant to clindamycin, erythromycin, and azithromycin [1]. With MIC values of 15.6–62.5 µg/mL against resistant strains and confirmed biofilm disruption (up to 90.4% viability reduction), this compound serves as a validated starting point for medicinal chemistry campaigns targeting neonatal sepsis pathogens [2]. The demonstrated chain-length SAR (butyl > hexyl > methyl) provides a rational framework for further lead optimization [1].

Antifungal Adjuvant Research: Synergistic Combinations with Amphotericin B Against Cryptococcal Infections

BTU-01 potentiates amphotericin B to produce synergistic fungicidal activity against both planktonic and biofilm-embedded Cryptococcus neoformans cells [1]. Its complementary mechanism—urease inhibition without plasma membrane disruption—combined with the absence of hemolytic and cytotoxic liability at antifungal concentrations, positions it as a differentiated adjuvant candidate for cryptococcosis combination therapy research [1]. Investigators can use this compound to explore AmB dose-sparing strategies that may reduce dose-limiting nephrotoxicity.

Pharmacophore Validation and Isosteric Replacement Studies in Thiourea-Containing Antimicrobials

RTB 168 is uniquely characterized by a complete set of isosteric comparators: the corresponding urea and guanidine derivatives have been synthesized and tested head-to-head, confirming that only the thiourea (C=S) form retains antimicrobial activity [1]. This makes CAS 1283049-26-2 an essential reference compound for any research program investigating sulfur-containing pharmacophores, hydrogen-bonding capacity of C=S vs. C=O, or the role of the thiocarbonyl group in target binding. The compound's drug-likeness properties and favorable in vitro safety profile further support its use as a benchmark in thiourea SAR studies [1].

Biofilm Biology Studies: Quantitative Positive Control for Anti-Biofilm Screening Assays

With documented biofilm viability reduction of up to 90.4% against mature GBS biofilms and significant anti-biofilm activity against C. neoformans sessile cells (including absence of exopolymeric matrix after treatment), RTB 168/BTU-01 provides a dual-species (Gram-positive bacterium + fungal) biofilm-active compound suitable as a positive control in biofilm disruption screening platforms [1][2]. The availability of time-kill kinetics (4–6 log₁₀ reduction over 24 h) enables standardized protocol development.

Quote Request

Request a Quote for N-(1-carbamothioylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.